2-(6-Bromo-2H-benzo[b][1,4]oxazin-4(3H)-yl)-6,6-dimethyl-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one
Overview
Description
The compound “2-(6-Bromo-2H-benzo[b][1,4]oxazin-4(3H)-yl)-6,6-dimethyl-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one” is a derivative of 2H-benzo[b][1,4]oxazin-3(4H)-one . It has been identified as a selective inhibitor of Cyclin-dependent kinase 9 (CDK9), a transcriptional regulator and a potential therapeutic target in hematologic malignancies . Selective and transient CDK9 inhibition reduces Mcl-1 expression and induces apoptosis in Mcl-1-dependent tumor cells for survival .
Synthesis Analysis
The synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives, including the compound , has been described in the literature . One method involves a copper(I)-catalyzed one-pot reaction of various aromatic aldehydes with 7-bromo-4-(prop-2-yn-1-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one . Another method involves condensation, reduction, O-alkylation, and Smiles rearrangement using 3-bromo-4-hydroxy benzaldehyde, anilines, and chloroacetyl chloride as starting materials .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include condensation, reduction, O-alkylation, and Smiles rearrangement . The compound has also been used in the construction of pyrimidinyl substituted benzoxazinones .Scientific Research Applications
Synthetic Chemistry
This compound can be used as a building block in synthetic chemistry for the construction of complex molecules. Its structure contains multiple reactive sites that can undergo further chemical transformations, enabling the synthesis of a variety of heterocyclic compounds .
Drug Discovery
Due to its unique structural features, this compound may serve as a lead structure in drug discovery. It could be modified to enhance its pharmacological properties, such as increasing its binding affinity to target proteins or improving its metabolic stability .
Material Science
In material science, the compound’s bromine and nitrogen-rich heterocyclic system could be explored for the development of new materials with specific electronic or photonic properties. It might contribute to the creation of novel organic semiconductors or photovoltaic materials .
Biological Studies
The compound could be used in biological studies to investigate the biological activity of similar heterocyclic compounds. It might act as an inhibitor or activator for certain enzymes or receptors, providing insights into their functioning .
Catalysis
Its structure suggests potential catalytic applications. For instance, the compound could be used as a ligand for transition metal catalysts, which are widely used in various chemical reactions, including oxidation and reduction processes .
Analytical Chemistry
In analytical chemistry, this compound could be used as a standard or reagent due to its distinct spectroscopic properties. It could help in the development of new analytical methods for the detection and quantification of similar compounds .
Mechanism of Action
properties
IUPAC Name |
2-(6-bromo-2,3-dihydro-1,4-benzoxazin-4-yl)-6,6-dimethyl-5,7-dihydro-[1,3]thiazolo[5,4-c]pyridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O2S/c1-16(2)8-10-13(14(21)19-16)23-15(18-10)20-5-6-22-12-4-3-9(17)7-11(12)20/h3-4,7H,5-6,8H2,1-2H3,(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPDNQXLEZHOICG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)N1)SC(=N2)N3CCOC4=C3C=C(C=C4)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30659540 | |
Record name | 2-(6-Bromo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-6,6-dimethyl-6,7-dihydro[1,3]thiazolo[5,4-c]pyridin-4(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30659540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1000793-42-9 | |
Record name | 2-(6-Bromo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-6,6-dimethyl-6,7-dihydro[1,3]thiazolo[5,4-c]pyridin-4(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30659540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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